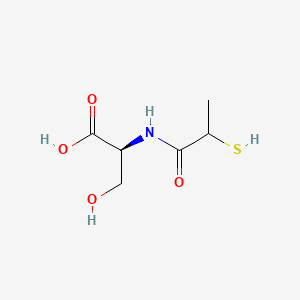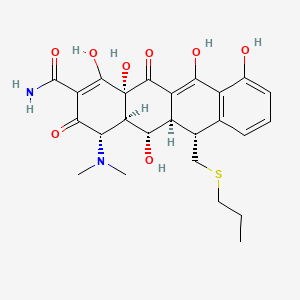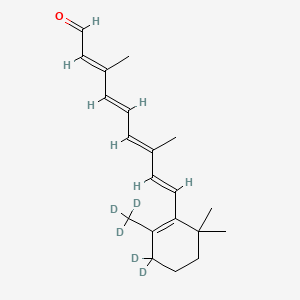![molecular formula C38H50Cl2Zr+2 B587556 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride CAS No. 148347-90-4](/img/structure/B587556.png)
(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride is a metallocene compound that features a zirconium center coordinated to two indenyl ligands. This compound is notable for its chiral nature, which can influence its reactivity and applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride typically involves the following steps:
Ligand Synthesis: The indenyl ligand is synthesized through a series of organic reactions starting from commercially available precursors. The chiral centers are introduced using enantioselective synthesis techniques.
Metallocene Formation: The synthesized ligand is then reacted with zirconium tetrachloride (ZrCl4) in the presence of a base, such as triethylamine, to form the metallocene complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and consistency.
Chemical Reactions Analysis
Types of Reactions
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides or other higher oxidation state species.
Reduction: Reduction reactions can convert the zirconium center to a lower oxidation state, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), oxygen (O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its chiral nature makes it valuable in asymmetric synthesis, where it can induce chirality in the products.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug development and as a tool for studying biological processes. Its ability to form stable complexes with various ligands makes it useful in designing metal-based drugs.
Industry
In the industrial sector, (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride is employed in the production of high-performance materials, including specialty polymers and advanced composites.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center to substrates, facilitating various chemical transformations. The chiral environment provided by the indenyl ligands can influence the stereochemistry of the reactions, making it a powerful tool in asymmetric catalysis.
Comparison with Similar Compounds
Similar Compounds
Rac-ethylenebis(indenyl)zirconium dichloride: A racemic mixture of a similar compound without the chiral specificity.
Meso-ethylenebis(indenyl)zirconium dichloride: Another stereoisomer with different chiral properties.
Uniqueness
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV) dichloride is unique due to its specific chiral configuration, which can significantly impact its reactivity and selectivity in catalytic processes. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2/t2*14-,16-,19-;;;/m11.../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHHYYSQWPZHTO-GLSWNTFDSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.C[C@@H]1CC[C@@H]([C@@H](C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50Cl2Zr+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)

![(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate]](/img/structure/B587479.png)


